molecular formula C13H12FN3O2S B2581412 6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-46-1

6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2581412
CAS RN: 1706414-46-1
M. Wt: 293.32
InChI Key: PICXOPFGHUIXJK-UHFFFAOYSA-N
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Description

“6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains a sulfonyl group attached to a 4-fluoro-2-methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis and Hepatic Metabolism : Strongly fluorescent fluorodipyrrinones, synthesized from non-fluorescent fluorophenyldipyrrinones, have been studied for their potential as cholephilic fluorescence and 19 F MRI imaging agents in probing liver and biliary metabolism (Boiadjiev et al., 2006).

  • Herbicidal Applications : Novel pyrimidine and triazine intermediates for herbicidal sulfonylureas have been developed, demonstrating effective post-emergence herbicidal properties in crops like cotton and wheat (Hamprecht et al., 1999).

Medicinal Chemistry

  • Novel Drug Synthesis : A study on the synthesis of pyrazole carbaldehyde derivatives from precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides shows promise for developing novel drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).

  • Heterocyclic Sulfonamides Synthesis : Efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrimidines, demonstrates the potential for medicinal applications (Tucker et al., 2015).

Biological Applications

  • Carbonic Anhydrase Inhibitors : Pyrimidine derivatives, including those with a 5-fluorouracil moiety, have been evaluated as inhibitors of human carbonic anhydrases IX and XII, showing potential for targeted action against breast cancer cells (Petreni et al., 2020).

  • Modification for Biomedical Applications : The synthesis of bi-aryl pyrimidine heterocycles, including Alzheimer's disease treatment candidates, demonstrates the potential for developing new drugs targeting specific diseases (Rehman et al., 2017).

  • Antitumor Activity : Research on pyrrolo[2,3-d]pyrimidine antifolates indicates their efficacy as antitumor agents, highlighting their selective inhibition of folate receptors and proton-coupled folate transporter over the reduced folate carrier (Deng et al., 2008).

properties

IUPAC Name

6-(4-fluoro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-9-4-11(14)2-3-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICXOPFGHUIXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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